5-Bromo-6-methoxypyridin-3-ol
Overview
Description
5-Bromo-6-methoxypyridin-3-ol is a brominated methoxy-substituted pyridine derivative. This compound is characterized by the presence of a bromine atom at the 5th position, a methoxy group at the 6th position, and a hydroxyl group at the 3rd position of the pyridine ring. It has a molecular weight of 204.02 g/mol and is known for its utility in various chemical reactions and applications in scientific research.
Synthetic Routes and Reaction Conditions:
Bromination and Methoxylation: The compound can be synthesized by starting with pyridin-3-ol and sequentially introducing bromine and methoxy groups through controlled chemical reactions.
Suzuki-Miyaura Coupling: This method involves the cross-coupling of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is typically produced in batches using large reactors to ensure consistent quality and yield.
Purification: The final product is purified through crystallization or chromatographic techniques to achieve the desired purity level.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or carboxylic acid derivative.
Reduction: The bromine atom can be reduced to form a corresponding pyridine derivative without the halogen.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) are employed under basic conditions.
Major Products Formed:
Oxidation: 5-Bromo-6-methoxypyridine-3-one or 5-Bromo-6-methoxypyridine-3-carboxylic acid.
Reduction: 5-Bromo-6-methoxypyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-6-methoxypyridin-3-ol is widely used in scientific research due to its versatile chemical properties:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Enzyme Inhibition: It may inhibit specific enzymes involved in biological processes, leading to therapeutic effects.
Receptor Binding: It can bind to receptors, modulating their activity and influencing cellular responses.
Pathway Modulation: It may affect signaling pathways, altering cellular functions and outcomes.
Comparison with Similar Compounds
5-Bromo-6-methoxypyridin-3-ol is compared with other similar compounds to highlight its uniqueness:
5-Bromo-2-methoxypyridine: This compound differs in the position of the methoxy group, leading to different reactivity and applications.
5-Bromo-2-methylpyridin-3-ol: The presence of a methyl group instead of a methoxy group results in distinct chemical properties and uses.
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Properties
IUPAC Name |
5-bromo-6-methoxypyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2/c1-10-6-5(7)2-4(9)3-8-6/h2-3,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPLHBPPGBOMBRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80738137 | |
Record name | 5-Bromo-6-methoxypyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80738137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1299312-97-2 | |
Record name | 5-Bromo-6-methoxypyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80738137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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